molecular formula C10H14ClFN2 B092716 1-(4-Fluorophenyl)piperazine hydrochloride CAS No. 16141-90-5

1-(4-Fluorophenyl)piperazine hydrochloride

Cat. No. B092716
CAS RN: 16141-90-5
M. Wt: 216.68 g/mol
InChI Key: OIKQTWPVQQAGJG-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)piperazine hydrochloride is a chemical compound that is part of a broader class of piperazine derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. Piperazine derivatives have been explored for their antimicrobial properties, as well as their role in the synthesis of various pharmaceutical agents, including neuroleptics and cerebral vasodilators .

Synthesis Analysis

The synthesis of piperazine derivatives often involves the reaction of substituted phenylpiperazines with various reagents to introduce additional functional groups. For instance, novel N-alkyl and N-sulfonyl derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine have been synthesized and characterized by IR and 1H NMR, indicating the versatility of piperazine chemistry in generating a wide array of derivatives . Similarly, the metabolites of certain piperazine-based cerebral vasodilators have been synthesized to confirm their structures, demonstrating the importance of synthetic chemistry in understanding drug metabolism . Additionally, the synthesis of piperazine derivatives has been optimized for the preparation of radiolabeled compounds for positron emission tomography (PET) studies, showcasing the application of these compounds in medical imaging .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often elucidated using X-ray crystallography. For example, the crystal and molecular structure of a benzimidazole derivative containing a piperazine ring was determined, revealing a chair conformation for the piperazine ring and specific dihedral angles between the rings . Similarly, the structures of organic-inorganic hybrid materials containing 1-(2-fluorophenyl)piperazine cations were determined by single crystal X-ray diffraction, providing insights into the three-dimensional networks formed by hydrogen bonding contacts .

Chemical Reactions Analysis

Piperazine derivatives undergo various chemical reactions that are crucial for their biological activity and pharmaceutical applications. For instance, the reaction of 1-methyl piperazine with alkoxyphenyl isothiocyanates leads to the formation of thiocarbamyl piperazines, which have been tested for activity against schistosomiasis . The hydroformylation of bis(p-fluorophenyl)allyl or propargyl alcohol is a key step in the synthesis of neuroleptic agents like Fluspirilen and Penfluridol, which contain a piperazine moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as their thermal stability and intermolecular interactions, are characterized using various spectroscopic and analytical techniques. For example, the thermal and crystallographic properties of a fluoro-nitrophenyl piperazine crystal were studied, revealing the presence of hydrogen bonding and stacking interactions that stabilize the crystal lattice . The vibrational absorption bands of piperazine salts were identified by infrared spectroscopy, and their molecular electrostatic potential maps were computed, providing a comprehensive understanding of their chemical properties .

Scientific Research Applications

Comprehensive and Detailed Summary of the Application

“1-(4-Fluorophenyl)piperazine hydrochloride” is used in the synthesis of N,N-disubstituted piperazine . Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring. N,N-disubstituted piperazines have two different groups attached to the nitrogen atoms.

Detailed Description of the Methods of Application or Experimental Procedures

2. Analytical Reference Standard

Comprehensive and Detailed Summary of the Application

“1-(4-Fluorophenyl)piperazine hydrochloride” is used as an analytical reference standard . Analytical reference standards are high-quality, authenticated materials used in testing and calibration procedures. They are essential for ensuring the accuracy and reliability of analytical measurements.

Thorough Summary of the Results or Outcomes Obtained

3. Neuropharmacology

Comprehensive and Detailed Summary of the Application

“1-(4-Fluorophenyl)piperazine hydrochloride” has been found to act mainly as a 5-HT 1A receptor agonist, with some additional affinity for the 5-HT 2A and 5-HT 2C receptors . It has also been shown to inhibit the reuptake of serotonin and norepinephrine, and to possibly induce their release .

Detailed Description of the Methods of Application or Experimental Procedures

4. Metabolite of Niaprazine

Comprehensive and Detailed Summary of the Application

“1-(4-Fluorophenyl)piperazine hydrochloride” is a major metabolite of niaprazine , a sedative and hypnotic drug .

Thorough Summary of the Results or Outcomes Obtained

5. Forensic Chemistry & Toxicology

Comprehensive and Detailed Summary of the Application

“1-(4-Fluorophenyl)piperazine hydrochloride” is used in forensic chemistry and toxicology . It has been identified as a designer drug or drug of abuse .

properties

IUPAC Name

1-(4-fluorophenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2.ClH/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13;/h1-4,12H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKQTWPVQQAGJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480211
Record name 1-(4-Fluorophenyl)piperazine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)piperazine hydrochloride

CAS RN

16141-90-5
Record name 16141-90-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149515
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-Fluorophenyl)piperazine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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